2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene

Übersicht

Beschreibung

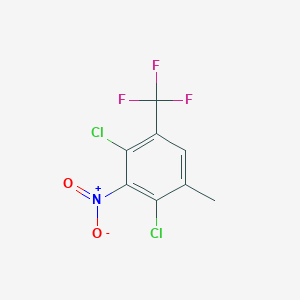

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene is a multi-substituted benzene derivative. This compound is characterized by the presence of two chlorine atoms, a methyl group, a nitro group, and a trifluoromethyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes:

Chlorination: The chlorination of the benzene ring can be performed using chlorine gas in the presence of a catalyst such as ferric chloride.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a base.

Methylation: The methyl group can be added using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products

Substitution: Products with different substituents replacing the chlorine atoms.

Reduction: 2,4-Dichloro-1-methyl-3-amino-5-(trifluoromethyl)benzene.

Oxidation: 2,4-Dichloro-1-carboxy-3-nitro-5-(trifluoromethyl)benzene.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C8H4Cl2F3NO2

- Molecular Weight : 274.02 g/mol

- CAS Number : 115571-69-2

Its structure features multiple chlorine and trifluoromethyl groups, contributing to its unique reactivity and stability in chemical reactions.

Agricultural Applications

Pesticide Development

The compound is utilized in the synthesis of agrochemicals, particularly pesticides. Its chlorinated and nitro-substituted structure enhances its efficacy against various pests and pathogens. Research indicates that compounds with similar structures exhibit potent insecticidal properties, making them valuable in crop protection strategies.

Case Study: Efficacy Against Pests

A study conducted on similar chlorinated aromatic compounds demonstrated significant effectiveness against common agricultural pests. The application of such compounds resulted in reduced pest populations and increased crop yields, showcasing their potential in sustainable agriculture practices.

Pharmaceutical Applications

Drug Development

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents. Specifically, research has focused on its potential as a precursor for anti-inflammatory and antimicrobial drugs.

Case Study: Synthesis of Antimicrobial Agents

In a recent study, researchers synthesized a series of antimicrobial agents using 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene as a starting material. The resulting compounds exhibited broad-spectrum activity against various bacterial strains, indicating the compound's utility in drug discovery.

Material Science

Polymer Production

The compound is also explored in material science for its potential use in polymer synthesis. Its trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.

Case Study: Development of High-Performance Polymers

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. These advancements are crucial for industries requiring durable materials, such as electronics and aerospace.

Environmental Monitoring

Analytical Chemistry

Due to its distinct chemical signature, the compound is employed in analytical chemistry for environmental monitoring purposes. It can serve as a marker for pollution studies, particularly in assessing the presence of chlorinated compounds in soil and water samples.

Case Study: Pollution Assessment

A study highlighted the use of this compound as an indicator in environmental assessments. By analyzing soil samples from agricultural areas treated with related pesticides, researchers were able to trace contamination levels effectively.

Summary Table of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Agricultural | Used in pesticide development | Efficacy against pests |

| Pharmaceutical | Intermediate for drug synthesis | Synthesis of antimicrobial agents |

| Material Science | Polymer production with enhanced properties | Development of high-performance polymers |

| Environmental Monitoring | Analytical tool for pollution studies | Pollution assessment using soil samples |

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4-Dichloro-2-(trifluoromethyl)benzene

- 2,4-Dichloro-1-nitrobenzene

- 2,4-Dichloro-1-methylbenzene

Uniqueness

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both electron-withdrawing groups (nitro and trifluoromethyl) and electron-donating groups (methyl) on the benzene ring makes it a versatile compound for various chemical reactions and applications.

Biologische Aktivität

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene, also known as a member of the trifluoromethyl-substituted aromatic compounds, has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by its trifluoromethyl group, which significantly influences its physicochemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and agrochemicals.

The molecular formula of this compound is , with a molecular weight of approximately 274.02 g/mol. The presence of multiple chlorine and trifluoromethyl groups contributes to its hydrophobic nature and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Cl₂F₃NO₂ |

| Molecular Weight | 274.02 g/mol |

| Boiling Point | Not available |

| Purity | 97% |

| Storage Conditions | Sealed at 2-8°C |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, herbicide, and its effects on cellular pathways.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. A study highlighted that similar compounds showed significant inhibitory effects against various bacterial strains, suggesting that this compound may possess comparable activity .

Herbicidal Properties

Trifluoromethyl-substituted compounds have been extensively studied for their herbicidal properties. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better absorption by plant tissues. This could lead to increased efficacy in inhibiting growth or causing phytotoxicity in target weeds .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of trifluoromethylated compounds demonstrated that those with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Herbicidal Activity

In agricultural trials, herbicides containing trifluoromethyl groups were shown to effectively control resistant weed species. The application rates and environmental conditions were optimized to assess the efficacy of these compounds in real-world scenarios, demonstrating significant reductions in weed biomass .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Disruption : The lipophilic nature facilitates integration into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for microbial growth.

- Photosynthesis Inhibition : In herbicidal applications, these compounds may interfere with photosynthetic pathways in plants.

Eigenschaften

IUPAC Name |

2,4-dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-3-2-4(8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKKEOPYMZSUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647439 | |

| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-69-2 | |

| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.